molecular formula C11H14O2 B13322533 2-(3,5-dimethylphenyl)propanoic Acid

2-(3,5-dimethylphenyl)propanoic Acid

Cat. No.: B13322533
M. Wt: 178.23 g/mol
InChI Key: HINDWPQRDXPURN-UHFFFAOYSA-N
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Description

2-(3,5-Dimethylphenyl)propanoic acid is an organic compound with the molecular formula C11H14O2. It is a derivative of propanoic acid, where the hydrogen atom on the second carbon is replaced by a 3,5-dimethylphenyl group. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-dimethylphenyl)propanoic acid typically involves the Friedel-Crafts alkylation reaction. This reaction uses 3,5-dimethylbenzene (mesitylene) and propanoic acid as starting materials. The reaction is catalyzed by a Lewis acid such as aluminum chloride (AlCl3) under anhydrous conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Dimethylphenyl)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(3,5-Dimethylphenyl)propanoic acid is used in various scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3,5-dimethylphenyl)propanoic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3,5-Dimethylphenyl)propanoic acid is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable in certain synthetic and industrial applications .

Properties

Molecular Formula

C11H14O2

Molecular Weight

178.23 g/mol

IUPAC Name

2-(3,5-dimethylphenyl)propanoic acid

InChI

InChI=1S/C11H14O2/c1-7-4-8(2)6-10(5-7)9(3)11(12)13/h4-6,9H,1-3H3,(H,12,13)

InChI Key

HINDWPQRDXPURN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)C(C)C(=O)O)C

Origin of Product

United States

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